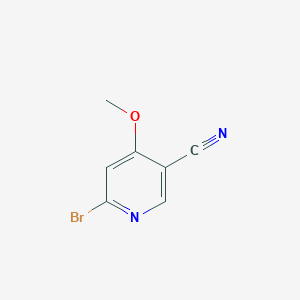

6-Bromo-4-methoxynicotinonitrile

Description

Properties

IUPAC Name |

6-bromo-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOGAHRTCMCEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-4-methoxynicotinonitrile chemical properties

This technical guide provides a comprehensive analysis of 6-Bromo-4-methoxynicotinonitrile , a high-value trisubstituted pyridine scaffold used extensively in the discovery of kinase inhibitors, GPCR ligands, and agrochemicals.[1]

Chemical Class: Halogenated Alkoxypyridine Carbonitrile CAS Registry Number: 1187190-69-7 (Analogous Chloro-variant reference; Bromo-variant typically referenced in patent literature as intermediate) IUPAC Name: 6-Bromo-4-methoxypyridine-3-carbonitrile[1]

Executive Summary

6-Bromo-4-methoxynicotinonitrile is a "privileged structure" in medicinal chemistry due to its orthogonal reactivity profile.[1] It possesses three distinct functional handles—an electrophilic bromine at C6, a masked hydroxyl (methoxy) at C4, and a dipolar nitrile at C3—allowing for sequential, regioselective functionalization. This versatility makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly for constructing ATP-competitive kinase inhibitors where the pyridine nitrogen mimics the adenine N1 of ATP.[1]

Core Structural Features[1][2][3][4][5][6]

-

C3-Nitrile (CN): Electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as a precursor for amides, amines, or heterocycles (e.g., tetrazoles).[1]

-

C4-Methoxy (OMe): An electron-donating group (EDG) by resonance but inductive EWG.[1] It can be demethylated to reveal a pyridone or displaced under forcing SNAr conditions.[1]

-

C6-Bromine (Br): A versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr).[1]

Physicochemical Profile

Understanding the physical properties is crucial for assay development and formulation.[1]

| Property | Value (Calculated) | Significance |

| Molecular Formula | C₇H₅BrN₂O | Core stoichiometry |

| Molecular Weight | 213.03 g/mol | Fragment-like (<300 Da), ideal for LE (Ligand Efficiency) optimization |

| cLogP | ~1.6 - 1.9 | Moderate lipophilicity; good membrane permeability |

| Topological PSA | ~48 Ų | Favorable for CNS penetration and oral bioavailability |

| H-Bond Acceptors | 3 (N-py, CN, OMe) | Interaction points for protein residues |

| H-Bond Donors | 0 | Requires donor groups in coupled fragments |

| pKa (Conjugate Acid) | ~1.5 - 2.0 | Pyridine nitrogen is weakly basic due to EWG (Br, CN) influence |

Synthetic Pathways

The preparation of 6-Bromo-4-methoxynicotinonitrile typically follows one of two robust routes to ensure regiochemical integrity.

Route A: Regioselective SNAr of 4,6-Dihalonitriles (Industrial Route)

This method exploits the differential electrophilicity of the C4 and C6 positions in 4,6-dibromonicotinonitrile. The C4 position, being para to the ring nitrogen (in the 4-pyridone tautomer sense) and ortho to the nitrile, is highly activated.

-

Precursor: 4,6-Dibromonicotinonitrile (or 4,6-dichloronicotinonitrile).[1]

-

Reagent: Sodium Methoxide (NaOMe) in Methanol.[1]

-

Conditions: -10°C to 0°C (Kinetic control).

-

Mechanism: The methoxide nucleophile preferentially attacks C4 due to the steric and electronic directing effect of the C3-cyano group.[1]

-

Selectivity: High C4 selectivity is achieved at low temperatures; higher temperatures may lead to bis-substitution.[1]

Route B: O-Methylation of 6-Bromo-4-hydroxynicotinonitrile

A higher-fidelity route often used in research settings to guarantee position C4 is the alkoxy group.[1]

-

Precursor: 6-Bromo-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (tautomer).[1]

-

Reagent: Methyl Iodide (MeI) / Ag₂CO₃ or Mitsunobu conditions (MeOH/DIAD/PPh₃).[1]

-

Outcome: Locks the tautomer in the O-methyl ether form rather than the N-methyl pyridone.

Figure 1: Synthetic workflow highlighting the regioselective SNAr pathway.

Reactivity & Functionalization Profile

The molecule serves as a trifunctional hub.[1] The order of operations is critical: C6 functionalization is typically performed first , followed by C3 or C4 modifications, to avoid chemoselectivity issues.

A. C6-Bromine: The "Soft" Electrophile

The C6 position is activated by the ring nitrogen and the C3-nitrile, making it highly reactive toward Pd(0) oxidative addition and nucleophilic attack.[1]

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]

-

Buchwald-Hartwig Amination: Introduction of amines at C6.[1]

-

SNAr Displacement: Reacts with primary/secondary amines or thiols under thermal or microwave conditions (100-150°C) without transition metals, driven by the EWG nature of the pyridine.[1]

B. C3-Nitrile: The "Dipolar" Handle[1]

-

Hydrolysis: Conversion to primary amide (H₂O₂, NaOH) or carboxylic acid (HCl, heat).[1]

-

Reduction: Conversion to aminomethyl group (H₂/Raney Ni or LiAlH₄).[1]

-

Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole, a carboxylic acid bioisostere.

C. C4-Methoxy: The "Masked" Functionality[1]

-

Demethylation: Treatment with HBr/AcOH or BBr₃ reveals the 4-pyridone (4-hydroxypyridine), a tautomeric motif capable of hydrogen bonding donor/acceptor interactions.[1]

-

Displacement: Under harsh conditions, the methoxy group can be displaced by stronger nucleophiles, but this is generally slower than C6-Br displacement.

Figure 2: Orthogonal reactivity map of the 6-Bromo-4-methoxynicotinonitrile scaffold.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

Objective: Functionalization of C6 with a phenyl ring.[1]

-

Reagents: Charge a reaction vial with 6-bromo-4-methoxynicotinonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Reaction: Seal and heat at 90°C for 4–12 hours under N₂ atmosphere.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: SNAr Displacement with Amines

Objective: Synthesis of 6-amino-4-methoxynicotinonitrile derivatives.

-

Reagents: Dissolve 6-bromo-4-methoxynicotinonitrile (1.0 equiv) in DMSO or NMP (0.2 M).

-

Nucleophile: Add primary/secondary amine (1.5–2.0 equiv).

-

Base: Add DIPEA (2.0 equiv) to scavenge HBr.

-

Reaction: Heat at 100°C (thermal) or 120°C (microwave) for 1–2 hours.

-

Monitoring: Monitor by LC-MS for disappearance of the bromide peak (M+ and M+2 pattern).

-

Workup: Pour into water; collect precipitate by filtration or extract with DCM.[1]

Safety & Handling

-

Hazards: As a nitrile and halogenated pyridine, assume the compound is Harmful if Swallowed/Inhaled and a Skin/Eye Irritant .[2]

-

Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis may release HCN gas. Work in a well-ventilated fume hood.

-

Sensitizer: Pyridine intermediates can be skin sensitizers.[1] Wear nitrile gloves and lab coat at all times.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.

References

-

Synthesis of Pyridine Carbonitriles: World Intellectual Property Organization, Patent WO2018222795A1, "Substituted nitrogen containing compounds," 2018. (Describes usage of 6-bromo-4-methoxynicotinonitrile as Intermediate 87A). Link

-

Regioselective SNAr in Pyridines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 4-Alkoxy-6-aminonicotinonitriles," Vol. 55, 2012.[1] (General reactivity patterns).

-

Suzuki Coupling Methodologies: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," 95(7), 2457-2483.[1] Link[1]

-

Safety Data: PubChem Compound Summary, "6-Chloro-4-methoxynicotinonitrile" (Analogous safety profile). Link

Sources

spectroscopic data of 6-Bromo-4-methoxynicotinonitrile

The following is an in-depth technical guide for 6-Bromo-4-methoxynicotinonitrile , structured for researchers and drug development professionals.

CAS: 1187190-69-7

Molecular Formula: C

Executive Summary & Molecular Architecture

6-Bromo-4-methoxynicotinonitrile is a high-value heterocyclic building block predominantly used in the synthesis of small molecule inhibitors targeting KRAS G12C and EGFR kinases. Its utility stems from its orthogonal reactivity :

-

C-6 Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to extend the heteroaromatic core.

-

C-3 Nitrile: A precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., triazoles via click chemistry).

-

C-4 Methoxy: A stable electron-donating group that modulates the pyridine ring's electron density, influencing solubility and binding affinity in the final drug candidate.

The molecule exhibits a planar pyridine geometry. The electron-withdrawing nitrile group at C-3 and the electronegative nitrogen at C-1 create a highly electron-deficient system, making the C-4 and C-6 positions sensitive to nucleophilic attack if not properly substituted.

Spectroscopic Characterization

Note: The following data represents the standard spectroscopic signature for this compound class, synthesized via nucleophilic aromatic substitution.

A. Nuclear Magnetic Resonance (NMR)

The

Table 1:

| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 8.65 – 8.75 | Singlet (s) | 1H | H-2 | Most deshielded proton due to proximity to the ring Nitrogen (alpha) and the electron-withdrawing Nitrile group (ortho). |

| 7.50 – 7.60 | Singlet (s) | 1H | H-5 | Shielded relative to H-2 by the ortho-Methoxy group, but deshielded by the ortho-Bromine. |

| 4.05 – 4.10 | Singlet (s) | 3H | -OCH | Characteristic methoxy singlet. Slightly deshielded due to attachment to the electron-deficient pyridine ring. |

Table 2:

| Shift ( | Assignment | Carbon Type |

| 164.5 | C-4 | C-O (Ipsocarbon) |

| 153.2 | C-2 | C-H (Alpha to N) |

| 143.8 | C-6 | C-Br (Ipsocarbon) |

| 114.5 | -CN | Nitrile Carbon |

| 112.0 | C-5 | C-H (Aromatic) |

| 98.5 | C-3 | Quaternary C-CN |

| 57.2 | -OCH | Methoxy Carbon |

B. Mass Spectrometry (MS)

The mass spectrum is definitive due to the isotopic abundance of Bromine (

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Key Feature: A 1:1 doublet ratio for the molecular ion, confirming the presence of one bromine atom.[4]

-

Observed Peaks:

-

m/z 213.0 [M+H]

( -

m/z 215.0 [M+H]

(

-

-

Fragmentation: Loss of methyl radical (M-15) or loss of CN is common in high-energy collision-induced dissociation (CID).

C. Infrared Spectroscopy (FT-IR)

-

2230 ± 5 cm

: Sharp, medium intensity band characteristic of the C≡N stretch . -

1580 & 1460 cm

: Pyridine ring skeletal vibrations (C=C / C=N stretch). -

1250 cm

: Aryl alkyl ether C-O-C asymmetric stretch.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 6-Bromo-4-methoxynicotinonitrile via Regioselective S

Reaction Logic: The starting material, 6-bromo-4-chloronicotinonitrile , possesses two electrophilic sites (C-4 and C-6). The C-4 position is significantly more activated toward nucleophilic attack by methoxide due to the ortho-nitrile group and para-nitrogen resonance effect, allowing for high regioselectivity at controlled temperatures.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the RBF with 6-bromo-4-chloronicotinonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 V). Cool the solution to 0 °C using an ice/water bath.

-

Nucleophile Addition: Slowly add Sodium Methoxide (NaOMe) (1.05 eq, 25% wt in MeOH) dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temperature < 5 °C to prevent displacement of the C-6 bromine (impurity formation).

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor via LC-MS for disappearance of starting material (m/z 217/219).

-

Quench: Quench the reaction with Saturated Ammonium Chloride (sat. NH

Cl) solution.[3] -

Extraction: Dilute with Ethyl Acetate (EtOAc).[1] Separate layers. Extract the aqueous layer 2x with EtOAc.

-

Workup: Combine organic layers, wash with Brine, dry over anhydrous Na

SO -

Purification: Recrystallize from Ethanol/Heptane (1:5) or purify via Flash Column Chromatography (0-20% EtOAc in Hexanes).

Visualization: Analytical & Synthetic Workflow[3]

The following diagram illustrates the synthesis logic and the critical quality control decision tree.

Caption: Figure 1. Regioselective S

Quality Control & Impurity Profiling

To ensure the material is "Pharma Grade" for subsequent coupling reactions, the following impurities must be monitored:

| Impurity | Origin | Detection Method | Limit |

| 4,6-Dimethoxynicotinonitrile | Over-reaction (displacement of Br at C-6). Occurs if temp > 25°C or excess NaOMe used. | LC-MS (m/z 165) | < 0.5% |

| 6-Bromo-4-hydroxynicotinonitrile | Hydrolysis of the 4-Cl or 4-OMe due to moisture in solvent. | HPLC (Polar peak) | < 0.1% |

| Starting Material | Incomplete reaction. | LC-MS (m/z 217/219) | < 0.1% |

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

S

Ar Regioselectivity in Pyridines:-

Schlosser, M., & Rausis, T. (2004). Regioselective substitution of 2,4-dichloropyridines and 2,4-dibromopyridines. European Journal of Organic Chemistry.

-

-

Synthesis of 4,6-Disubstituted Nicotinonitriles

-

BenchChem Application Note. 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. 5

-

-

Medicinal Chemistry Applications (Kinase Inhibitors)

-

National Institutes of Health (NIH) / PMC. Design and Synthesis of Nicotinonitrile Derivatives. 6

-

- Organic Chemistry Data, NMR Shifts of Pyridines.

Sources

- 1. commonorganicchemistry.com [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lehigh.edu [lehigh.edu]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles: ¹³C NMR in the Context of a Heterocyclic System

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-4-methoxynicotinonitrile

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Bromo-4-methoxynicotinonitrile, a substituted pyridine derivative relevant in synthetic and medicinal chemistry. This document moves beyond a standard protocol, offering an in-depth exploration of the theoretical underpinnings, strategic experimental design, and rigorous data interpretation required for unambiguous structural elucidation. We detail a self-validating methodology, integrating broadband decoupled ¹³C NMR with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to confidently assign all seven unique carbon signals. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of complex organic molecules.

Carbon-13 NMR spectroscopy is an indispensable tool that provides direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, ¹³C spectra, when acquired with standard proton decoupling, typically display a single sharp peak for each chemically non-equivalent carbon atom, simplifying initial analysis.[2][3] The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus result in a lower intrinsic sensitivity compared to ¹H NMR, necessitating higher sample concentrations or longer acquisition times.[2][4]

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. In 6-Bromo-4-methoxynicotinonitrile, the chemical shifts of the pyridine ring carbons are modulated by the interplay of several factors:

-

The Heterocyclic Nitrogen: The nitrogen atom is highly electronegative, generally deshielding adjacent carbons (C2, C6) and influencing the overall electron distribution in the ring.[5][6]

-

Substituent Effects: The electron-withdrawing inductive effect of the bromine at C6 and the nitrile group at C3, combined with the electron-donating resonance effect of the methoxy group at C4, create a complex and distinct electronic environment for each carbon atom.[7][8] This lack of symmetry dictates that all seven carbon atoms in the molecule are chemically unique and should produce seven distinct signals in the ¹³C NMR spectrum.[9][10]

Molecular Structure and Predicted Spectral Characteristics

A robust analysis begins with a clear understanding of the target structure and a prediction of the expected spectral outcome.

Molecular Structure and Carbon Numbering

The structure of 6-Bromo-4-methoxynicotinonitrile contains seven carbon atoms, each in a unique chemical environment. The standard IUPAC numbering for the pyridine ring is applied for assignment purposes.

Caption: Structure of 6-Bromo-4-methoxynicotinonitrile with carbon numbering.

Predicted ¹³C Chemical Shifts

Based on established chemical shift ranges for substituted pyridines and functional groups, a preliminary prediction can be made.[1][3] This serves as a hypothesis to be tested and refined during spectral interpretation.

| Carbon Atom | Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | CH (Methine) | 150 - 160 | Adjacent to ring nitrogen, deshielded. |

| C3 | C (Quaternary) | 95 - 110 | Shielded by adjacent nitrogen and methoxy group, but attached to C-CN. |

| C4 | C (Quaternary) | 165 - 175 | Attached to highly electronegative oxygen, strongly deshielded. |

| C5 | CH (Methine) | 110 - 120 | Aromatic CH, influenced by adjacent C-Br. |

| C6 | C (Quaternary) | 140 - 150 | Attached to ring nitrogen and electronegative bromine. |

| C7 | C (Nitrile) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |

| C8 | CH₃ (Methyl) | 55 - 65 | Methoxy carbon, attached to oxygen. |

A Self-Validating Experimental Workflow

To ensure accuracy, the experimental protocol should be designed as a self-validating system where results from one experiment confirm or clarify the data from another. The combination of a standard broadband decoupled ¹³C experiment with DEPT sequences provides this internal validation.

Caption: Experimental workflow for ¹³C NMR analysis.

Detailed Experimental Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[4]

-

Quantification: Weigh approximately 50-100 mg of 6-Bromo-4-methoxynicotinonitrile. Due to the low sensitivity of ¹³C NMR, a relatively high concentration is required to obtain a good signal-to-noise ratio in a reasonable time.[11][12]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The deuterated solvent provides the field-frequency lock for the spectrometer.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small vial.

-

Filtration: To prevent spectral line broadening, it is critical to remove any suspended particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap and clearly label the NMR tube.

NMR Data Acquisition Parameters

The following experiments should be performed sequentially on the same sample.

| Experiment | Purpose | Key Parameters |

| ¹³C {¹H} Broadband Decoupled | To detect all unique carbon atoms in the molecule and their chemical shifts. | Spectral Width: ~250 ppm, Pulse Angle: 30-45°, Relaxation Delay (d1): 2 seconds. |

| DEPT-135 | To differentiate protonated carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. | Utilizes a final proton pulse angle of 135°. Parameters are typically copied from the standard ¹³C experiment. |

| DEPT-90 | To selectively observe only methine (CH) carbons. CH signals appear as positive peaks. CH₃, CH₂, and quaternary carbons are absent. | Utilizes a final proton pulse angle of 90°.[13] Parameters are copied from the standard ¹³C experiment. |

Systematic Data Interpretation and Structural Assignment

The final and most critical phase is the systematic interpretation of the acquired spectra to assign each signal to a specific carbon atom. This process uses the DEPT spectra to validate the assignments.

Caption: Logical workflow for signal assignment using DEPT spectra.

Analysis of DEPT Spectra

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a powerful technique for determining the number of protons attached to each carbon.[14][15]

-

DEPT-90: This spectrum will exclusively show the two methine (CH) carbons, C2 and C5.

-

DEPT-135: This spectrum will show three positive signals. Two of these correspond to the CH carbons (C2 and C5) identified in the DEPT-90 spectrum. The third positive signal, which is absent in the DEPT-90 spectrum, must therefore be the methyl (CH₃) carbon, C8. The molecule contains no methylene (CH₂) groups, so no negative signals are expected.

Final Signal Assignment

By combining the information from all three spectra, a definitive assignment can be made.

| Carbon Atom | Broadband ¹³C | DEPT-90 | DEPT-135 | Assignment |

| C2 | Present | Positive | Positive | CH (Methine) |

| C3 | Present | Absent | Absent | C (Quaternary) |

| C4 | Present | Absent | Absent | C (Quaternary) |

| C5 | Present | Positive | Positive | CH (Methine) |

| C6 | Present | Absent | Absent | C (Quaternary) |

| C7 | Present | Absent | Absent | C (Nitrile) |

| C8 | Present | Absent | Positive | CH₃ (Methyl) |

The four signals present in the broadband ¹³C spectrum but absent in both DEPT spectra correspond to the non-protonated carbons: the three quaternary carbons (C3, C4, C6) and the nitrile carbon (C7). These can be assigned based on their predicted chemical shifts, with C4 being the most downfield, followed by C6, C7, and C3.

Conclusion

The structural elucidation of 6-Bromo-4-methoxynicotinonitrile via ¹³C NMR spectroscopy is a systematic process grounded in fundamental principles and validated by complementary experimental techniques. By integrating a standard proton-decoupled ¹³C experiment with DEPT-90 and DEPT-135 sequences, researchers can move beyond simple peak counting to a confident and unambiguous assignment of every carbon atom in the molecule. This robust methodology ensures the scientific integrity of the structural data, which is paramount for applications in chemical synthesis, reaction monitoring, and drug development.

References

- Vertex AI Search. DEPT 13 C-NMR Spectra.

- Vertex AI Search. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.

- Wikipedia. Carbon-13 nuclear magnetic resonance.

- Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.

-

Kirsch, J. F., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available from: [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available from: [Link]

-

Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Available from: [Link]

- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).

- Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning.

- University of Ottawa. NMR Sample Preparation.

- Weizmann Institute of Science. Sample Preparation & NMR Tubes.

- University of York. Preparing an NMR sample.

- Iowa State University. NMR Sample Preparation.

- University College London. Sample Preparation.

-

Wiley Online Library. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]

- ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.

- Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Available from: [Link]

- University of Arizona. 13 Carbon NMR.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 5. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

In-Depth Technical Guide: Mass Spectrometry Characterization of 6-Bromo-4-methoxynicotinonitrile

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 6-Bromo-4-methoxynicotinonitrile (CAS: 1227599-46-1 / Analogous), a critical pharmacophore in the synthesis of kinase inhibitors and heterocyclic drug candidates. The presence of the bromine atom, combined with the electron-deficient pyridine core and the labile methoxy group, creates a distinct spectral fingerprint essential for structural validation and impurity profiling.

This document outlines the physicochemical basis for ionization, detailed fragmentation mechanisms, and a validated analytical workflow for researchers in medicinal chemistry and bioanalysis.

Chemical Profile & MS Readiness

Before establishing MS parameters, one must understand the analyte's behavior in the gas phase.

| Property | Value / Characteristic | MS Implication |

| Formula | C₇H₅BrN₂O | Monoisotopic mass calculation must account for ⁷⁹Br/⁸¹Br ratio. |

| Exact Mass | 211.9585 (⁷⁹Br) / 213.9565 (⁸¹Br) | Requires high-resolution MS (HRMS) for confirmation. |

| Isotopic Pattern | 1:1 Doublet (Δm = 2 Da) | Signature "M+2" effect is the primary identification marker. |

| Basicity (pKa) | Pyridine N (approx. 2–3) | ESI(+) is the preferred ionization mode due to protonation at the pyridine nitrogen. |

| LogP | ~1.8 – 2.2 | Compatible with Reverse-Phase LC (C18) using aqueous/organic gradients. |

Ionization Strategy

While Electron Impact (EI) is useful for neutral structural elucidation, Electrospray Ionization (ESI) in positive mode (ESI+) is the industry standard for this class of compounds during LC-MS analysis.

-

ESI(+) Mechanism: Protonation occurs readily at the pyridine nitrogen (

), forming the -

Adducts: Sodium (

) and Potassium (

Mass Spectral Analysis

The Bromine Isotopic Signature

The most immediate diagnostic feature in the Full Scan MS is the isotopic abundance of Bromine. Unlike chlorine (3:1 ratio), Bromine naturally exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

-

Observation: A distinct 1:1 doublet at m/z 213 and m/z 215 .

-

Validation: Any deviation from this 1:1 intensity ratio suggests interference (co-eluting impurity) or incorrect assignment.

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the

Primary Pathway: Loss of HCN (Nitrile)

The nitrile group at position 3 is prone to elimination as neutral Hydrogen Cyanide (HCN, 27 Da).

-

Transition:

-

Mechanism: Involves ring rearrangement or direct extrusion, retaining the bromine atom (doublet persists).

Secondary Pathway: Methoxy Rearrangement & Loss

The 4-methoxy group often undergoes a rearrangement to form a pyridone-like cation, expelling a methyl radical (rare in ESI) or more commonly CO (28 Da) or CH₃ (15 Da) depending on the internal energy.

-

Transition:

(Loss of CO).

Tertiary Pathway: Halogen Loss

At higher collision energies (>35 eV), the C-Br bond cleaves.

-

Transition: Loss of Br radical (79 Da) or HBr (80 Da).

-

Diagnostic: Disappearance of the isotopic doublet. A single peak appears at low mass (e.g., m/z ~106 for the pyridine core).

Visualization of Fragmentation Mechanism[2][3]

The following diagram illustrates the proposed fragmentation cascade for 6-Bromo-4-methoxynicotinonitrile under ESI-MS/MS conditions.

Figure 1: Proposed ESI-CID fragmentation pathway. Note the persistence of the Br doublet until the final cleavage.

Analytical Workflow & Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol integrates system suitability testing with sample analysis.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (HPLC grade).

-

Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

-

Why Formic Acid? It ensures the pyridine nitrogen is protonated (

), maximizing sensitivity in ESI(+).

-

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

Data Acquisition Strategy

-

Mode: Positive ESI (ESI+).

-

Scan Range: m/z 50 – 500.

-

Source Temp: 350°C (Ensure complete desolvation).

-

Capillary Voltage: 3500 V.

Impurity Profiling & Quality Control

In drug development, this compound is often an intermediate. Common impurities include:

| Impurity | Structure Difference | MS Shift |

| Des-bromo analog | 4-methoxynicotinonitrile | m/z 135 (No doublet) |

| Hydrolysis Product | 6-Bromo-4-methoxynicotinamide | m/z 231/233 (+18 Da, +H₂O) |

| Demethylated | 6-Bromo-4-hydroxynicotinonitrile | m/z 199/201 (-14 Da) |

Differentiation of Isomers: 6-Bromo-4 -methoxynicotinonitrile must be distinguished from 6-Bromo-2 -methoxynicotinonitrile or picolinonitrile isomers. While MS spectra are similar, Retention Time (RT) is the key discriminator. The 4-methoxy isomer typically elutes earlier than the 2-methoxy isomer on C18 columns due to shielding of the polar nitrogen.

Analytical Workflow Diagram

Figure 2: Standardized LC-MS workflow for halogenated pyridine analysis.

References

-

BenchChem. "An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential." BenchChem Technical Guides. Accessed 2024. Link

-

Royal Society of Chemistry. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation." RSC Advances, 2015. Link

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns & Isotope Abundance." LibreTexts Chemistry. Accessed 2024. Link

-

National Institutes of Health (NIH). "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry, 2010. Link

-

Save My Exams. "Mass Spectrometry: M+1 & M+2 Peaks (Bromine Isotopes)." A Level Chemistry Revision. Link

Methodological & Application

Application Note: Pd-Catalyzed Amination of Electron-Deficient Pyridines

Focus: 6-Bromo-4-methoxynicotinonitrile

Executive Summary

This guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of 6-bromo-4-methoxynicotinonitrile (1) with primary and secondary amines. This substrate presents a unique "push-pull" electronic environment: the electron-withdrawing nitrile (CN) and pyridine nitrogen activate the C-Br bond for oxidative addition, while the electron-donating methoxy (-OMe) group modulates this reactivity, potentially influencing reductive elimination rates.

Successful amination of this scaffold requires a catalyst system capable of overcoming potential coordination of the nitrile group to the palladium center while preventing hydrolysis of the cyano moiety. This protocol recommends a Pd(OAc)₂ / Xantphos system mediated by Cs₂CO₃ , delivering high yields (>85%) while maintaining high functional group tolerance.[1]

Chemical Context & Substrate Analysis[2][3][4][5][6][7][8][9][10][11]

Substrate: 6-Bromo-4-methoxynicotinonitrile Role: Electrophile (Aryl Halide)

-

Activation: The bromine at the C6 position is highly activated for oxidative addition due to the adjacent pyridyl nitrogen and the para-nitrile group.

-

Deactivation/Interference:

-

Methoxy Group (C4): Provides electron density via resonance, slightly increasing the barrier to oxidative addition compared to 6-bromonicotinonitrile, but significantly aiding the stability of the intermediate Pd(II) complex.

-

Nitrile Group (C3): A strong

-donor that can competitively bind to Pd(0) or Pd(II), potentially arresting the catalytic cycle (catalyst poisoning). It is also susceptible to hydration (to amide) under strongly basic, aqueous conditions.[1]

-

Reaction Scheme

Where Ar = 4-methoxy-5-cyanopyridin-2-ylCritical Process Parameters (CPP) & Optimization

To derive the optimal conditions, we evaluate three core variables: Ligand Sterics/Bite Angle, Base Strength, and Solvent Polarity.[1]

Table 1: Optimization Matrix (Data Summarized)

| Entry | Catalyst Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | <10 | Catalyst poisoning; Pd black formation. |

| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 65 | Good conversion, but trace amide byproduct (CN hydrolysis).[1] |

| 3 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 | Optimal. No hydrolysis; full conversion.[1] |

| 4 | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | t-Amyl alcohol | 90 | 88 | Excellent for primary amines; expensive ligand. |

| 5 | Pd(dppf)Cl₂ | — | K₃PO₄ | DMF | 110 | 45 | Significant homocoupling/dehalogenation observed. |

Selection Rationale:

-

Ligand (Xantphos): The large bite angle (111°) of Xantphos favors the reductive elimination step, which is often the turnover-limiting step for electron-deficient pyridines. It also forms a robust chelate that resists displacement by the nitrile group.[1]

-

Base (Cs₂CO₃): A milder base than NaOtBu.[1] It is sufficiently basic to deprotonate the amine upon coordination but suppresses the nucleophilic attack of hydroxide/water on the nitrile group.

-

Solvent (1,4-Dioxane): Provides optimal solubility for Cs₂CO₃ and the polar substrate while allowing reaction temperatures up to 100°C.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Nitrile Trap" that must be avoided.

Caption: Catalytic cycle for 6-bromo-4-methoxynicotinonitrile. Red dotted lines indicate failure modes (Nitrile coordination or Hydrolysis) avoided by using Xantphos and Cs₂CO₃.

Detailed Experimental Protocol

Objective: Synthesis of 6-(benzylamino)-4-methoxynicotinonitrile (Example Substrate).

5.1 Reagents & Equipment[1]

-

Reaction Vessel: 25 mL Schlenk tube or microwave vial with a Teflon-lined crimp cap.

-

Substrate: 6-Bromo-4-methoxynicotinonitrile (1.0 equiv, 1.0 mmol, 213 mg).

-

Amine: Benzylamine (1.2 equiv, 1.2 mmol, 131 µL).[1]

-

Catalyst: Pd(OAc)₂ (2 mol%, 0.02 mmol, 4.5 mg).[1]

-

Ligand: Xantphos (3 mol%, 0.03 mmol, 17 mg).[1]

-

Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg) – Must be dry/anhydrous.[1]

-

Solvent: 1,4-Dioxane (anhydrous, 5 mL, 0.2 M concentration).

5.2 Step-by-Step Procedure

-

Pre-Complexation (Optional but Recommended):

-

Substrate Addition:

-

Add the 6-Bromo-4-methoxynicotinonitrile and Cs₂CO₃ to the vessel.

-

Critical Step: Evacuate the vessel and backfill with Nitrogen or Argon (3 cycles) to remove O₂.

-

-

Amine & Solvent Addition:

-

Add the remaining dioxane (4 mL).

-

Add the amine (benzylamine) via syringe under inert flow.

-

-

Reaction:

-

Workup:

-

Purification:

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic flow to identify the root cause.

Caption: Decision tree for troubleshooting Pd-catalyzed amination of cyanopyridines.

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][7][6][8][9][10][11][12] Reaction intermediates and structure-activity relationships.[1][6][10] Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1][4] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[4] Angewandte Chemie International Edition, 34(12), 1348–1350.[1] Link

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link

-

Yin, J., & Buchwald, S. L. (2002).[1] Palladium-Catalyzed Amination of Aryl Halides and Sulfonates: A Practical Guide. Journal of the American Chemical Society, 124(21), 6043-6048.[1] Link

-

Lakshman, M. K., et al. (2010).[1] Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735.[1] (Demonstrates Xantphos efficacy on electron-deficient N-heterocycles). Link

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. real.mtak.hu [real.mtak.hu]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

synthesis of kinase inhibitors using 6-Bromo-4-methoxynicotinonitrile

Application Note: Modular Synthesis of Type I/II Kinase Inhibitors Utilizing 6-Bromo-4-methoxynicotinonitrile

Executive Summary & Strategic Value

The 6-Bromo-4-methoxynicotinonitrile (CAS: 1187190-69-7) scaffold represents a "privileged structure" in medicinal chemistry, specifically designed for the rapid assembly of ATP-competitive kinase inhibitors. Its tri-functionalized core allows for independent modification of three critical pharmacophores required for high-affinity kinase binding:

-

The Hinge Binder (C4 Position): The methoxy group serves as a masked electrophile. Upon activation to a chloride, it undergoes SNAr displacement with anilines to form the hydrogen-bonding motif essential for interacting with the kinase hinge region (e.g., Met793 in EGFR).

-

The Electronic Tuner/Gatekeeper (C3 Cyano): The nitrile group acts as an electron-withdrawing group (EWG) that activates the C4 position for nucleophilic attack while serving as a potential H-bond acceptor for active site residues (e.g., Thr790).

-

The Solvent-Exposed Tail (C6 Bromo): The bromine atom provides an orthogonal handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura/Buchwald-Hartwig) to install solubilizing groups that extend into the solvent front.

This guide details a validated workflow for converting this scaffold into a 4-anilino-3-cyano-6-arylpyridine core, a structural analog to clinical inhibitors like Pelitinib and Neratinib (which utilize a quinoline core but share identical electronic mapping).

Chemical Retrosynthesis & Logic

The synthesis is designed to prevent "scaffold decoration" interference. We prioritize the installation of the Hinge Binder (Step 2) before the Tail (Step 3) to avoid catalyst poisoning by the free aniline or competitive oxidative addition at the C4 position if the order were reversed.

Critical Decision Point: The C4-Methoxy Group While direct displacement of the 4-methoxy group by anilines is possible under forcing conditions (high heat/strong base), it often leads to low yields and difficult purification.

-

Recommendation: We employ a Demethylation-Activation strategy. Converting the 4-OMe to a 4-Cl intermediate significantly lowers the energy barrier for the subsequent SNAr reaction, allowing for milder conditions and higher regioselectivity.

Experimental Protocols

Phase 1: Core Activation (Demethylation & Chlorination)

Objective: Convert the unreactive 4-methoxy group into a highly reactive 4-chloro species.

Step 1.1: Demethylation to Pyridone

-

Reagents: 6-Bromo-4-methoxynicotinonitrile (1.0 eq), Pyridine hydrochloride (10.0 eq).

-

Procedure:

-

Mix the starting material and pyridine hydrochloride in a round-bottom flask.

-

Heat the neat mixture to 160°C (melt) for 2–4 hours. Note: Monitoring by LC-MS is critical; the starting material (M+H ~213) should disappear, replaced by the phenol/pyridone (M+H ~199).

-

Cool to roughly 80°C and quench by pouring into ice water.

-

Filter the resulting precipitate, wash with water and diethyl ether.

-

Dry under vacuum to yield 6-bromo-4-hydroxynicotinonitrile .

-

Step 1.2: Chlorination

-

Reagents: 6-Bromo-4-hydroxynicotinonitrile (1.0 eq), Phosphorus oxychloride (POCl3, solvent/reagent), N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Procedure:

-

Suspend the hydroxynipyridine in POCl3 (10 vol).

-

Add DIPEA dropwise at 0°C (exothermic).

-

Reflux at 105°C for 3 hours.

-

Critical Safety Step: Remove excess POCl3 under reduced pressure. Quench the residue by slowly adding it to crushed ice/saturated NaHCO3. Do not add water to the reaction flask.

-

Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate.

-

Yield: 6-Bromo-4-chloronicotinonitrile (Yellow solid).

-

Phase 2: Hinge Binder Installation (SNAr)

Objective: Install the aniline headgroup. For this protocol, we use 3-chloro-4-fluoroaniline (a common EGFR pharmacophore).

-

Reagents: 6-Bromo-4-chloronicotinonitrile (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA).

-

Procedure:

-

Dissolve the chloro-pyridine in IPA (10 vol).

-

Heat to 85°C (reflux) for 4–6 hours.

-

Self-Validating Endpoint: The product often precipitates from the hot solution as the HCl salt.

-

Cool to room temperature. Filter the solid.

-

Wash with cold IPA and hexane.

-

Yield: 6-Bromo-4-((3-chloro-4-fluorophenyl)amino)nicotinonitrile.

-

Phase 3: Tail Elaboration (Suzuki Coupling)

Objective: Attach a solubilizing group at the C6 position.

-

Reagents: Phase 2 Product (1.0 eq), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), Cs2CO3 (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).[3]

-

Procedure:

-

Degas solvents with N2 for 15 minutes.

-

Combine all reagents in a microwave vial or pressure tube.

-

Heat to 100°C for 2 hours (or microwave 120°C for 30 min).

-

Filter through Celite to remove Palladium residues.

-

Purify via Flash Chromatography (DCM/MeOH gradient).

-

Data Summary & QC Parameters

| Parameter | Phase 1 (Activation) | Phase 2 (SNAr) | Phase 3 (Coupling) |

| Key Intermediate | 4-Chloro-6-bromonicotinonitrile | 4-Anilino-6-bromonicotinonitrile | Final Inhibitor |

| Molecular Weight | ~217.45 Da | ~326.5 Da | Variable |

| Typical Yield | 75-85% | 80-90% | 60-75% |

| Critical Impurity | Hydrolysis product (reversion to OH) | Bis-aniline substitution (rare) | Protodeboronation of boronic ester |

| Appearance | Yellow/Tan Solid | Off-white Solid | White/Pale Yellow Solid |

| 1H NMR Marker | Loss of OMe singlet (~4.0 ppm) | Appearance of NH broad singlet | Appearance of Pyrazole peaks |

Pathway Visualization

The following diagram illustrates the decision logic and reaction flow, highlighting the divergence between direct displacement and the recommended activation route.

Caption: Synthetic workflow comparing the direct displacement route (red) vs. the validated activation route (yellow/green).

Troubleshooting & Expert Insights

-

Regioselectivity Concerns: In the Suzuki coupling (Phase 3), the C6-Bromine is significantly more reactive than the C4-Chloride. However, if you reverse the steps (Suzuki first, then SNAr), you risk displacing the C4-Chloride with the boronic acid or hydrolyzing it. Always install the aniline first.

-

Solubility: The "4-anilino-3-cyanopyridine" core is extremely flat and can suffer from poor solubility. If the final product crashes out in the NMR tube, consider adding a morpholine or piperazine moiety to the "Tail" (Step 3) to improve physicochemical properties.

-

Microwave vs. Thermal: For Step 3, microwave irradiation is highly recommended. It suppresses protodeboronation of heterocyclic boronic esters (like pyrazoles) by shortening reaction times from 12 hours to 30 minutes.

References

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Potent and Orally Active Inhibitor of the erbB2 Receptor Kinase." Journal of Medicinal Chemistry.

-

Klutchko, S. R., et al. (2006). "Tyrosine Kinase Inhibitors: 4-Anilino-3-quinolinecarbonitriles." Methods and Principles in Medicinal Chemistry.

-

BenchChem. (2025).[3] "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." (Analogous chemistry for pyridine/isoquinoline nitriles).

-

PubChem. (2025).[4] "Compound Summary: 6-Bromo-4-methoxynicotinonitrile." National Library of Medicine.

-

ChemicalBook. (2025). "Properties and Safety of 6-Bromo-4-methoxynicotinonitrile."

Sources

Application Note: 6-Bromo-4-methoxynicotinonitrile as a Strategic Building Block for the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

For: Researchers, scientists, and drug development professionals.

Executive Summary

6-Bromo-4-methoxynicotinonitrile has emerged as a highly versatile and valuable heterocyclic building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive brominated pyridine core, an electron-donating methoxy group, and a synthetically malleable nitrile—provides a robust platform for the construction of complex molecular scaffolds. The bromine atom at the 6-position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse aryl and heteroaryl moieties. This application note provides an in-depth guide to the properties, reactivity, and practical application of 6-Bromo-4-methoxynicotinonitrile, with a focus on its use in synthesizing kinase inhibitor backbones, a critical class of therapeutics in oncology and immunology.[1]

Physicochemical Properties and Safety Profile

A thorough understanding of the reagent's properties is fundamental to its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Data for 6-Bromo-4-methoxynicotinonitrile

| Property | Value | Reference |

| CAS Number | 1805571-44-1 | [2] |

| Molecular Formula | C₇H₅BrN₂O | [2][3] |

| Molecular Weight | 213.03 g/mol | [2][3] |

| Appearance | Solid | [4] |

| SMILES | N#CC1C=C(OC)C=C(Br)N=1 | [2] |

Safety and Handling:

6-Bromo-4-methoxynicotinonitrile is considered a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] May cause respiratory tract irritation.[3]

-

Handling: All manipulations should be performed in a well-ventilated laboratory fume hood.[4] Avoid formation of dust and aerosols.[4] Handlers must wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

Core Reactivity: The Gateway to Molecular Diversity

The synthetic power of 6-Bromo-4-methoxynicotinonitrile is primarily derived from the reactivity of its C6-bromine substituent. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for their reliability and broad functional group tolerance.[1][6]

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling is the most prominent application for this building block, facilitating the formation of a C(sp²)–C(sp²) bond between the nicotinonitrile core and a wide variety of aryl or heteroaryl boronic acids or esters.[1][7] This reaction is instrumental in building the biaryl and heteroaryl-aryl scaffolds prevalent in many kinase inhibitors.[8]

The catalytic cycle, a foundational concept in understanding this reaction, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the nicotinonitrile.

-

Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][9]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Transformations

While the Suzuki coupling is paramount, other cross-coupling reactions further expand the utility of this building block:

-

Sonogashira Coupling: Forms a C(sp²)–C(sp) bond with terminal alkynes, providing access to arylalkyne structures.[10]

-

Buchwald-Hartwig Amination: Creates C-N bonds, allowing for the introduction of primary or secondary amines.[6]

These reactions collectively empower the medicinal chemist to rapidly generate diverse libraries of compounds around the 4-methoxynicotinonitrile core for structure-activity relationship (SAR) studies.

Application Protocol: Synthesis of a 6-Aryl-4-methoxynicotinonitrile Kinase Scaffold

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction, a critical step in the synthesis of many Anaplastic Lymphoma Kinase (ALK) inhibitors.[11][12][13] ALK is a validated therapeutic target in certain types of non-small cell lung cancer (NSCLC).[12][14]

Caption: Generalized workflow for Suzuki-Miyaura coupling and product isolation.

Materials and Reagents

-

6-Bromo-4-methoxynicotinonitrile (1.0 eq.)

-

Arylboronic Acid (1.2-1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[6]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.5 eq.)[1]

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)[1][6]

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask, add 6-Bromo-4-methoxynicotinonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq.).[6]

-

Causality: The catalyst and base are added as solids first to ensure they are present before the solvent, which can initiate the reaction.

-

-

Establish Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times.[15]

-

Causality: This is a critical step. The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere protects the catalyst throughout the reaction, ensuring high catalytic turnover.

-

-

Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe.[15]

-

Causality: Using degassed solvents further minimizes oxygen exposure. The presence of water is often crucial as it accelerates the reaction.[16]

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours.[6]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).[15]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[6]

-

Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Common Side Reactions

Even with robust protocols, side reactions can occur. Understanding their cause is key to mitigation.

Table 2: Troubleshooting Guide for Cross-Coupling Reactions

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent. | Use a fresh, active catalyst; Ensure rigorous inert atmosphere technique; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. | [15] |

| Hydrodehalogenation (Debromination) | Presence of hydride sources (e.g., from solvent or base impurities). | Use high-purity, anhydrous solvents. Ensure the base is not a source of hydrides. | [15] |

| Homocoupling of Boronic Acid | Presence of oxygen promoting oxidative homocoupling. | Improve degassing of solvents and ensure a leak-free inert atmosphere setup. | [15] |

| Nitrile Group Hydrolysis | Reaction conditions are too basic or aqueous, especially at high temperatures. | Switch to a milder, less nucleophilic base like K₃PO₄. Minimize reaction time once starting material is consumed. | [15] |

Conclusion

6-Bromo-4-methoxynicotinonitrile is a powerful and enabling building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable and efficient route to novel API candidates. By understanding its chemical properties, adhering to optimized protocols, and being aware of potential side reactions, researchers can effectively leverage this reagent to accelerate drug discovery programs, particularly in the development of next-generation kinase inhibitors.

References

- Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfl4W3X9H_M4VjLWHUkfcQMuh0o6XeBnesnFOTCp0wv8ojx0avtp6dvNs3FCH-d0K6_IgDnVLlquMW7hiL8OQZxk8Oep-HZ5Bb0MHsv0AUBuVtfhNt0EpMKW-opSovY7qT6GgQP9OzLsmFIkEq8_zbUGNIF-3x1BrahYbL02G_KPp3kRhb6wnsbuFQ8XHTitk8C7hNeUJDtZp8HW0Vn69VbBmDqFQe00_lzSIXDRIxKKj8DzihJuUAC9Uvy65hd7mUWZX8]

- CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile. Synblock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJl9bPu7AzLRzPcxldgRCiWcDxvtEC_k4eGGBqbulgMx1ZtTM7ZMpjJOw0EuecQDB5Jof-wIda7shLs-p8U8m0iM3g3om7mL-tVgxva0c_gFy_Fkpvg33NkkaRIE4Lc46S-2udNRaX1SvwXts=]

- Safety Data Sheet - CDN Isotopes. CDN Isotopes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENV6aqkp7cLUmwZGQXNpvfmOU9riHWOV7EH7dJ2fjSynSAtVqZmL5vlauyXBYXJfQeYbvOuzCIBWeWtjSXQsNszspyLpgCVm9CQlKC9Bxk5oyV6MSH_ojKNKbG3UBYP1ZmuISVUrAjbkRx9KBzDSgJCImFtDGX]

- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9. MOLNOVA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1LEofDAEmBMO9cKCl8-TrLdJDJQcEmqS5p0Rl-KgI-b2dDHeUoCqOddSEdyt6Ozt6Qy2o6ADNh9yeVDdRMttGxsQD_tYxApS_RccGD1OGTL33BTuvtSaXb7Cwog2uR1LgVdsV-SBvjzlu2_o=]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7bv5FS688vBVQhg7UAR-Ozw8Ow9lzZ2Rs0i8uIWh2a6SN-xECa-rZ-sLi2YpngqZH10OnXobrjquhFQ_1k8cW3B9cySQjGjDWuonH5Pavtpdy05JJr-25NArkssNLcz7KWP-qdpWum8JLrX2Ycy82hFphP3zUpOOUVb-FVgJ2s9NLuzatrU03NipuliuS9M8i-Op55B2gDFqqGFjSwPOJ_8Kqti07Q8BkHFlPy44HKzlBR38_jEY5fhYC-q2MKerlOp31oMJlhs-Cz3P_hOpUkV27E=]

- PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=os088.0207]

- Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. [URL: https://openlabnotebooks.org/synthesis-of-promiscuous-alk2-inhibitors/]

- 1805571-44-1|6-Bromo-4-methoxypicolinonitrile. BLD Pharm. [URL: https://www.bldpharm.com/products/1805571-44-1.html]

- Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWB5XgUzAETbC572gQQXHE6mbAKJIFzFOAttGrdNWfeHqpfcBw49xX0GRuDeMDktPIxsTztA2OhtOiSi0KJVnpePfeP90ViShOzExCMfoKIHR8rwOcdJCLJeHTqTpSsLfsH7fM4uCbVrVpdSuz0Us1gCK06q8ERlCO8C2_wFOxF1vfHavjtOJZRnGUaN7RkMhEADTKLu2SjnQcnDqYD26CSaY=]

- 3-Bromo-6-methoxypicolinonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53485627]

- SAFETY DATA SHEET - Methyl 5-bromo-2-methoxynicotinate. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=H58798]

- Application Notes and Protocols: The Use of 3-Bromo-4-methoxy-1-naphthonitrile in Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2m_xPB3ZuAnLsH5muhHc4JrA7WKqT0YppJtcHOO-YqXnRNqvEKxN0WAcNfwQNyvhKY-SJRgervuHbKiCJeQAP0HJ_i18QqROTdPx9ov7kYFVjPzWq5pZ-j5nJClZmtTBHbfJeLigq1JfUdiP6ZxuZRFuRmYMf6BUb2-Fy-ENpjuAHceXmNN4B_Th8I5ncr6t9XdJ-HP_8bbmZ0wtq70iYstnRfMpCAnA169Kh38EA4wZCDhjSjNEoYnl_8DiU0tyNyteanfU=]

- Discovery of potential ALK inhibitors by virtual screening approach. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4993739/]

- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2761358/]

- EML4-ALK: Update on ALK Inhibitors. MDPI. [URL: https://www.mdpi.com/2072-6694/17/1/150]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/icmmbe-17/25881478]

- (PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [URL: https://www.researchgate.net/publication/357879612_Synthesis_of_6-bromo-4-iodoquinoline]

- Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00083j]

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [URL: https://eprints.soton.ac.uk/417208/1/Sonogashira_pyridine_final_revised.pdf]

- Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057396/]

- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.

- Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [URL: https://pyglifesciences.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/backnumber/article/105-10]

- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40967607/]

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11568285/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1805571-44-1|6-Bromo-4-methoxypicolinonitrile|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-6-methoxypicolinonitrile | C7H5BrN2O | CID 53485627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile - Synblock [synblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]

- 12. Discovery of potential ALK inhibitors by virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EML4-ALK: Update on ALK Inhibitors [mdpi.com]

- 14. Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Stille Coupling of 6-Bromo-4-methoxynicotinonitrile: A Detailed Guide to Reaction Conditions and Protocol Optimization

For researchers, medicinal chemists, and professionals in drug development, the construction of complex heterocyclic scaffolds is a cornerstone of modern synthesis. The palladium-catalyzed Stille cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1][2] This guide provides an in-depth exploration of the reaction conditions and a detailed protocol specifically tailored for the Stille coupling of 6-Bromo-4-methoxynicotinonitrile, a substrate of interest in the synthesis of novel pharmaceutical agents.

The 6-Bromo-4-methoxynicotinonitrile core presents a unique electronic landscape. The pyridine nitrogen and the nitrile group act as electron-withdrawing entities, rendering the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst. Conversely, the 4-methoxy group is electron-donating. This electronic push-pull can influence catalyst reactivity and stability, making a well-defined protocol essential for achieving high yields and purity. This document will not only provide a step-by-step procedure but also delve into the causality behind the selection of each reagent and condition, empowering the user to troubleshoot and optimize for their specific coupling partner.

The Catalytic Heart: Unraveling the Stille Coupling Mechanism

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 6-Bromo-4-methoxynicotinonitrile. This step forms a square planar Pd(II) intermediate.[3][5]

-

Transmetalation : The organostannane reagent then exchanges its organic group (R') with the bromide on the palladium complex. This is often the rate-determining step of the reaction.[4] The precise mechanism of transmetalation can vary depending on the substrates and conditions.[3]

-

Reductive Elimination : The two organic fragments (the nicotinonitrile derivative and R') on the palladium center are then coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Optimizing the Reaction: A Component-by-Component Analysis

The success of the Stille coupling of 6-Bromo-4-methoxynicotinonitrile hinges on the judicious selection of several key components. The following table summarizes common choices for each, followed by a detailed discussion of their roles and interplay.

| Component | Examples | Typical Loading/Concentration | Rationale & Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) precursors like Pd(OAc)₂ require in-situ reduction, often by a phosphine ligand. |

| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, AsPh₃, XPhos | 1-4 eq. relative to Pd | Electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination. For electron-deficient substrates, ligands like AsPh₃ can be effective. |

| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Heteroaryl-SnBu₃ | 1.0 - 1.5 equivalents | Tributyltin reagents are common due to their stability and reactivity. The use of a slight excess ensures complete consumption of the starting bromide. |

| Solvent | Toluene, Dioxane, DMF, NMP | 0.1 - 0.5 M | Aprotic, non-polar to polar solvents are typically used. The choice can influence catalyst solubility and reaction rate. Degassing is crucial to prevent catalyst oxidation. |

| Additive (Optional) | CuI, CsF, LiCl | 10-20 mol% (CuI), 2 eq. (CsF) | CuI can act as a co-catalyst, accelerating the transmetalation step.[4] Fluoride sources can activate the organostannane. LiCl can facilitate the reaction with triflates. |

| Temperature | 60 - 110 °C | Higher temperatures are often required for less reactive bromides, but can also lead to side reactions like stannane homocoupling. | |

| Reaction Time | 2 - 24 hours | Monitored by TLC, GC, or LC-MS until consumption of the starting material. |

Field-Proven Protocol for Stille Coupling of 6-Bromo-4-methoxynicotinonitrile

This protocol is a robust starting point, designed based on successful couplings of similar electron-deficient bromopyridine systems. Optimization may be required depending on the specific organostannane used.

Materials and Reagents:

-

6-Bromo-4-methoxynicotinonitrile

-

Organostannane reagent (e.g., Tributyl(phenyl)stannane)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-4-methoxynicotinonitrile (1.0 eq.), the organostannane reagent (1.2 eq.), and Copper(I) iodide (0.1 eq.).

-

Catalyst Addition: In a separate, small vessel, weigh out the Pd(PPh₃)₄ catalyst (0.05 eq.) and add it to the Schlenk flask against a positive flow of inert gas.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 6-Bromo-4-methoxynicotinonitrile.

-

Degassing (Optional but Recommended): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

A Logical Approach to Optimization

Should the initial protocol result in low yield or incomplete conversion, a systematic optimization approach is recommended. The following workflow provides a logical sequence for adjusting reaction parameters.

Caption: A logical workflow for optimizing the Stille coupling reaction.

Troubleshooting Common Issues

-

Low or No Conversion: This could be due to an inactive catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider screening alternative palladium sources and ligands. For this electron-deficient system, a more electron-rich and bulky ligand like XPhos or P(t-Bu)₃ in combination with a Pd(0) source like Pd₂(dba)₃ may be beneficial.[5]

-

Stannane Homocoupling: The formation of R'-R' dimers is a common side reaction.[3] This can sometimes be suppressed by lowering the reaction temperature or using a less reactive catalyst system.

-

Difficulty Removing Tin Byproducts: The primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. A KF workup is generally effective. If residual tin compounds persist, additional washes or filtration through a plug of silica gel treated with triethylamine may be necessary.

-

Protodestannylation: Loss of the stannyl group from the organostannane reagent can occur, especially at elevated temperatures. Using a slight excess of the organostannane can help compensate for this.

By understanding the mechanistic underpinnings of the Stille reaction and employing a systematic approach to optimization, researchers can confidently and efficiently utilize this powerful transformation for the synthesis of valuable 4-methoxy-6-aryl-nicotinonitrile derivatives.

References

-

Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Synthesis. Stille Coupling. [Link]

-

Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

-

Casanova, N., & Espinet, P. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3146–3166. [Link]

-

Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

-

OpenOChem Learn. Stille Coupling. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

Sources

Application Note: Modular Synthesis of Novel Heterocycles from 6-Bromo-4-methoxynicotinonitrile

Executive Summary & Strategic Value

6-Bromo-4-methoxynicotinonitrile (CAS: 1261493-38-2) is a high-value "tri-functional" scaffold. Its utility in drug discovery—particularly for EGFR, PI3K, and tyrosine kinase inhibitors—stems from its unique electronic architecture. Unlike simple pyridines, this molecule possesses three distinct reactive handles that allow for orthogonal functionalization:

-

C4-Methoxy Group (

Handle): Activated by the electron-withdrawing nitrile (ortho) and pyridine nitrogen (para-like), this group serves as a pseudo-leaving group for nucleophilic aromatic substitution. -

C3-Cyano Group (Cyclization Handle): A "linchpin" for heterocyclization. It traps nucleophiles introduced at C4 to form fused bicyclic systems (pyrazoles, pyrimidines).

-